Unii-WZ3M888W59
Description
Contextualization within Synthetic Opioid Chemistry Research
The study of 2-Methylfentanyl Hydrochloride is deeply rooted in the broader field of synthetic opioid chemistry. Fentanyl, first synthesized by Paul Janssen in 1959, marked a significant advancement in analgesic medicine due to its high potency, which is 50 to 100 times that of morphine frontiersin.org. This potency spurred further research into its derivatives, or analogs, with the aim of understanding structure-activity relationships—how modifications to the parent molecule affect its pharmacological properties who.int.
Historical Perspective of Fentanyl Analog Research
The history of fentanyl analog research began shortly after the clinical introduction of fentanyl. The initial goal was to develop even more potent and safer analgesics for medical use. This led to the creation of medically approved fentanyl derivatives like Sufentanil and Alfentanil europa.eu.
However, in the late 1970s and early 1980s, the landscape of fentanyl analog research shifted with the appearance of clandestinely produced analogs on the illicit drug market. One of the first and most notorious of these was α-methylfentanyl frontiersin.org. The emergence of these "designer drugs" created a new imperative for research: the need to identify, characterize, and control these novel psychoactive substances.
A significant focus of this research has been on methyl-substituted fentanyls, such as 3-methylfentanyl, which was discovered in 1974 and found to be significantly more potent than fentanyl wikipedia.org. The study of isomers like 2-methylfentanyl and 3-methylfentanyl is critical because their differing potencies and pharmacological effects necessitate distinct analytical and forensic approaches researchgate.neteuropa.eu. The development of analytical techniques to differentiate between these closely related compounds remains an active area of research researchgate.netwvu.edu.
Significance and Research Imperatives for 2-Methylfentanyl Hydrochloride Research
The primary significance of research into 2-Methylfentanyl Hydrochloride lies in its status as a fentanyl analog with the potential for illicit production and distribution. Understanding its chemical and pharmacological properties is crucial for several reasons.
Forensic and Law Enforcement Applications: A key research imperative is the development of reliable and specific analytical methods for the detection and identification of 2-Methylfentanyl Hydrochloride. Forensic laboratories require robust techniques to distinguish it from its isomers, particularly 3-methylfentanyl, as this can have legal and public health implications researchgate.net. Research has shown that while isomers can be difficult to differentiate, methods like gas chromatography-mass spectrometry (GC-MS) and Fourier transform infrared spectroscopy (FTIR) can be used to distinguish them based on subtle differences in their analytical profiles researchgate.net.
Pharmacological and Toxicological Understanding: Research into the pharmacological effects of 2-Methylfentanyl Hydrochloride is essential for understanding its potential impact. Studies have determined its analgesic potency, providing valuable data for toxicological assessments. For instance, the analgesic activity of 2-methyl-fentanyl has been quantified in rats, with an ED50 (the dose effective in 50% of the population) of 0.665 mg/kg nih.gov. This kind of data is vital for public health officials and medical professionals in understanding the risks associated with this compound.
Contribution to Structure-Activity Relationship Knowledge: The study of 2-Methylfentanyl Hydrochloride contributes to the broader understanding of how molecular structure influences the activity of opioids. By comparing the properties of 2-methylfentanyl with fentanyl and other analogs, researchers can refine models that predict the potency and effects of new synthetic opioids. This knowledge is not only academically important but also has practical applications in the design of new therapeutic agents and in anticipating the properties of newly emerging illicit drugs.
Detailed Research Findings
Chemical and Physical Properties
2-Methylfentanyl Hydrochloride is an analytical reference standard that is typically supplied as a crystalline solid bioscience.co.uk. Its chemical formula is C₂₃H₃₀N₂O · HCl, and it has a molecular weight of 386.96 g/mol bioscience.co.uk.
| Property | Value | Source |
| UNII | WZ3M888W59 | |
| Chemical Name | 2-Methylfentanyl Hydrochloride | |
| Alternative Names | n-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-n-phenyl-propanamide, monohydrochloride; ortho-Methylfentanyl hydrochloride | bioscience.co.uk |
| Molecular Formula | C₂₃H₃₀N₂O · HCl | bioscience.co.uk |
| Molecular Weight | 386.96 g/mol | bioscience.co.uk |
| Formulation | Crystalline Solid | bioscience.co.uk |
| Legal Status (US) | Schedule I | europa.eubioscience.co.uk |
Analytical Characterization
A significant challenge in the forensic analysis of fentanyl analogs is the differentiation of positional isomers. Research has focused on developing analytical methods to distinguish between 2-methylfentanyl and 3-methylfentanyl. One study successfully synthesized and analyzed the isomers of 2-methylfentanyl using the following techniques researchgate.net:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided detailed structural information to confirm the position of the methyl group.
Gas Chromatography/Mass Spectrometry (GC/MS): Allowed for the separation and identification of the isomers based on their fragmentation patterns. It was noted that differentiation from 3-methylfentanyl was possible based on the relative ion abundance of specific fragment ions (m/z 216, 203, 202, and 160) researchgate.net.
Fourier Transform Infrared (FTIR) Spectroscopy: Offered another layer of confirmation based on the unique vibrational frequencies of the chemical bonds within the molecules.
These analytical methodologies are crucial for forensic laboratories to definitively identify 2-methylfentanyl in seized samples researchgate.net.
Pharmacological Data
The primary pharmacological effect of 2-Methylfentanyl is its activity as a µ-opioid receptor agonist. A key research finding is the determination of its analgesic potency. In a study using a rat model, the effective dose 50 (ED₅₀) for producing analgesia was found to be 0.665 mg/kg nih.gov.
| Compound | Analgesic Potency (ED₅₀ in rats, mg/kg) | Source |
| 2-Methylfentanyl | 0.665 | nih.gov |
| Fentanyl | ~0.011 | frontiersin.org |
| α-Methylfentanyl | ~0.0085 | frontiersin.org |
| (+)-cis-3-Methylfentanyl | 0.00058 | frontiersin.org |
| Morphine | ~10 (intravenous) | frontiersin.org |
This data indicates that while 2-methylfentanyl is a potent opioid, its analgesic potency is less than that of fentanyl and some of its other highly potent isomers, such as (+)-cis-3-methylfentanyl frontiersin.orgnih.gov.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(22-12-8-7-9-19(22)2)21-14-17-24(18-15-21)16-13-20-10-5-4-6-11-20;/h4-12,21H,3,13-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKLFNZFPVQGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036722 | |
| Record name | 2'-Methylfentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443-53-4 | |
| Record name | 2-Methylfentanyl hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001443534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Methylfentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLFENTANYL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ3M888W59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Derivatization of 2 Methylfentanyl Hydrochloride
Novel Synthetic Routes for 2-Methylfentanyl Hydrochloride and Analogs
The synthesis of 2-Methylfentanyl and its analogs can be achieved through various routes, broadly categorized as total synthesis and semi-synthetic methodologies.
Total synthesis of 2-Methylfentanyl typically involves the construction of the core piperidine (B6355638) ring system followed by the introduction of the necessary substituents. One proposed synthesis for 2-methylfentanyl starts from 2-methylpyridine (B31789) N-oxide. nih.gov A general and widely adopted strategy for synthesizing fentanyl analogs is the Janssen method, which can be adapted for 2-Methylfentanyl. This approach involves the following key steps:
Preparation of the N-phenethyl-2-methyl-4-piperidone intermediate: This can be achieved through various methods, including the alkylation of 2-methyl-4-piperidone with a phenethyl halide.
Reductive amination: The resulting piperidone is then reacted with aniline (B41778) in a reductive amination process to form N-(1-(2-phenylethyl)-2-methylpiperidin-4-yl)aniline.
Acylation: The final step involves the acylation of the secondary amine with propionyl chloride to yield 2-Methylfentanyl, which can then be converted to its hydrochloride salt.
An alternative approach involves the use of multicomponent reactions, such as the Ugi four-component reaction, which has been successfully applied to the synthesis of other fentanyl analogs like carfentanil and remifentanil. researchgate.net This strategy offers the advantage of rapidly assembling complex molecular scaffolds in a single step, potentially leading to a more efficient synthesis of 2-Methylfentanyl and its derivatives. researchgate.net
Semi-synthetic approaches to 2-Methylfentanyl analogs often start from a pre-existing piperidine derivative. For instance, a common precursor is 1-benzyl-2-methyl-4-piperidone. The benzyl (B1604629) group can serve as a protecting group for the piperidine nitrogen and can be removed at a later stage to allow for the introduction of the phenethyl group.
Another semi-synthetic strategy involves the modification of the fentanyl scaffold itself. While direct methylation of the 2-position of the piperidine ring in fentanyl is challenging, the synthesis can be designed to incorporate the methyl group at an early stage.
Total Synthesis Approaches
Chemical Modifications and Structural Diversification of 2-Methylfentanyl Scaffolds
The fentanyl scaffold can be modified at four different regions, leading to a wide variety of analogs. caymanchem.com The introduction of a methyl group at the 2-position of the piperidine ring is one such modification. Further structural diversification can be achieved by:
Substitution on the N-phenethyl group: The phenyl ring of the phenethyl moiety can be substituted with various groups, or the entire phenethyl group can be replaced with other alkyl or arylalkyl groups. caymanchem.com For example, replacing the phenethyl group with a thienylethyl group is a modification seen in potent analgesics like sufentanil. nih.gov
Modification of the propanamide side chain: The propionyl group can be replaced with other acyl groups. For instance, replacement with an acetyl group results in acetylfentanyl. frontiersin.org The synthesis of methoxyacetylfentanyl is achieved by using methoxyacetyl chloride in the final acylation step. drugsandalcohol.ie
Further substitution on the piperidine ring: In addition to the 2-methyl group, other substituents can be introduced at other positions of the piperidine ring. For example, the synthesis of 2,5-dimethylfentanyl has been described. nih.gov
These modifications allow for the fine-tuning of the pharmacological properties of the resulting compounds. The table below summarizes the effect of methyl substitution at different positions of the fentanyl piperidine ring on analgesic potency.
| Compound | Substitution Position | Analgesic Potency (ED50 mg/kg, rat) |
| Fentanyl | Unsubstituted | 0.011 nih.gov |
| 2-Methylfentanyl | 2-methyl | 0.665 nih.gov |
| cis-(+)-3-Methylfentanyl | 3-methyl | 0.00058 nih.gov |
| 4-Methylfentanyl | 4-methyl | - |
| 2,5-Dimethylfentanyl | 2,5-dimethyl | 0.803 nih.gov |
Data sourced from a study on fentanyl-related compounds. nih.gov
Stereoselective Synthesis and Enantiomeric Purity Assessment of 2-Methylfentanyl Analogs
The introduction of a methyl group at the 2-position of the piperidine ring creates a chiral center, leading to the existence of enantiomers. The stereochemistry of fentanyl analogs is crucial for their biological activity. For instance, in the case of 3-methylfentanyl, the cis-(+) enantiomer is significantly more potent than the other isomers. nih.goveuropa.eu
Stereoselective synthesis of 2-Methylfentanyl analogs is therefore highly desirable. One approach to achieve this is through the use of chiral starting materials or chiral catalysts. For example, the synthesis of specific stereoisomers of 3-methylfentanyl has been achieved starting from resolved enantiomers of 3-methyl-4-aminopiperidine precursors. dtic.mil A similar strategy could be employed for the synthesis of enantiomerically pure 2-Methylfentanyl.
The synthesis of (2R,4S)- and (2R,4R)-2-Methylfentanyl has been reported to confirm the position of the alkyl group in submitted samples. researchgate.net This highlights the importance of having access to stereochemically pure reference standards for analytical purposes. researchgate.net
The assessment of enantiomeric purity is critical and is typically carried out using techniques such as:
Chiral High-Performance Liquid Chromatography (HPLC): This method is widely used for the separation and quantification of enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents, it is possible to distinguish between enantiomers by NMR. The proton NMR signals of the hydrochloride salts of 3-methylfentanyl analogs were observed to split when dissolved in deuterated chloroform (B151607) due to the formation of stereoisomers by the coordination of the hydrochloride proton to the piperidine nitrogen. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a powerful tool for structural elucidation, distinguishing between isomers can be challenging. However, careful analysis of fragmentation patterns and relative ion abundances can sometimes allow for differentiation between isomers, as demonstrated for 2- and 3-methylfentanyl. researchgate.net
The table below lists the different stereoisomers of 3-methylfentanyl and their reported analgesic potencies, illustrating the profound impact of stereochemistry.
| Stereoisomer | Configuration | Analgesic Potency (ED50 mg/kg, rat) |
| cis-(+)-3-Methylfentanyl | (3R,4S) | 0.00058 nih.gov |
| cis-(-)-3-Methylfentanyl | (3S,4R) | ~0.07 nih.gov |
| trans-(+)-3-Methylfentanyl | (3S,4S) | - |
| trans-(-)-3-Methylfentanyl | (3R,4R) | - |
Data sourced from studies on fentanyl-related compounds. nih.gov
Advanced Molecular Characterization and Structural Elucidation of 2 Methylfentanyl Hydrochloride
Spectroscopic Analysis Techniques in 2-Methylfentanyl Hydrochloride Research
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Methylfentanyl Hydrochloride. A combination of methods provides a comprehensive understanding of its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-Methylfentanyl. Both ¹H and ¹³C NMR are employed to map out the carbon and hydrogen framework of the molecule.
In studies of fentanyl analogs, including 2-methylfentanyl, NMR is essential for confirming the position of substituents on the piperidine (B6355638) ring. researchgate.net For instance, the chemical shifts and coupling constants in the ¹H NMR spectrum provide definitive evidence for the location of the methyl group at the 2-position of the piperidine ring. Two-dimensional NMR techniques, such as TOCSY and HSQC, can further aid in assigning complex spin systems and confirming connectivity. news-medical.net The hydrochloride salt form can lead to the splitting of proton NMR signals when dissolved in deuterated chloroform (B151607), as stereoisomers may form due to the coordination of the hydrochloride proton to the piperidine nitrogen. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation patterns of 2-Methylfentanyl, aiding in its identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used method. researchgate.net The electron ionization (EI) mass spectrum of 2-methylfentanyl, like many fentanyl analogs, may show extensive fragmentation and a weak or absent molecular ion peak. researchgate.net However, careful analysis of the fragment ions can allow for differentiation from its isomers. For example, the relative abundance of specific fragment ions can be used to distinguish between 2-methylfentanyl and 3-methylfentanyl. wvu.edu
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) offers a softer ionization method, often preserving the molecular ion and providing detailed structural information through fragmentation studies. wvu.edu This technique helps in understanding the fragmentation pathways, which are influenced by the position of the methyl group. wvu.edu
Table 1: Key Mass Spectrometry Fragments for Fentanyl Analogs
| m/z (mass-to-charge ratio) | Ion Description | Relevance in Fentanyl Analysis |
| 259 | [M-benzyl]+ | Common fragment in 3-methylfentanyl. nih.gov |
| 216 | Fragment ion | Relative abundance used to differentiate 2- and 3-methylfentanyl. wvu.edu |
| 203 | Fragment ion | Relative abundance used to differentiate 2- and 3-methylfentanyl. wvu.edu |
| 202 | Fragment ion | Relative abundance used to differentiate 2- and 3-methylfentanyl. wvu.edu |
| 188 | Fragment ion | Observed in the fragmentation of some fentanyl analogs. tdl.org |
| 160 | Fragment ion | Relative abundance used to differentiate 2- and 3-methylfentanyl. wvu.edu |
| 105 | Phenethyl fragment | Common fragment in many fentanyl derivatives. tdl.org |
This table is for illustrative purposes and fragment presence and abundance can vary based on the specific isomer and analytical conditions.
Vibrational Spectroscopy (IR, Raman)
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in 2-Methylfentanyl Hydrochloride. researchgate.net Characteristic absorption bands for the amide C=O stretch, aromatic C-H bonds, and aliphatic C-H bonds are typically observed. While IR can suggest the presence of a fentanyl-like structure, it may not be sufficient on its own to differentiate between positional isomers. bruker.com
Raman spectroscopy offers a complementary vibrational analysis. dhs.gov It can be particularly useful for analyzing samples directly through packaging. thermofisher.com The Raman spectrum of 2-methylfentanyl will have a unique fingerprint that can be compared to reference spectra for identification. mdpi.com
Crystallographic Studies of 2-Methylfentanyl Hydrochloride and its Derivatives
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While specific crystallographic data for 2-Methylfentanyl Hydrochloride is not widely published in readily accessible literature, studies on related fentanyl analogs provide insight into the expected conformations. osti.gov
Conformational Analysis and Tautomerism in 2-Methylfentanyl Hydrochloride
The conformation of 2-Methylfentanyl is a key determinant of its biological activity. The orientation of the N-aryl group relative to the piperidine ring, as well as the conformation of the piperidine ring itself, are of significant interest.
Studies on related fentanyl analogs indicate that the molecule can exist in different conformations, and the presence of substituents on the piperidine ring can influence the conformational equilibrium. nih.govacs.org The substitution at the 2-position of the piperidine ring is expected to have a significant impact on the conformational preference of the molecule.
Tautomerism, the existence of two or more interconvertible structural isomers that differ in the position of a proton, is a consideration for fentanyl-related compounds. For instance, keto-enol tautomerism can be considered for the amide group. nih.gov The hydrochloride salt form stabilizes the protonated amine on the piperidine ring.
Mechanism of Action and Receptor Interactions of 2 Methylfentanyl Hydrochloride Preclinical Focus
Elucidation of Molecular Targets for 2-Methylfentanyl Hydrochloride
The primary molecular target for fentanyl and its analogs, including 2-methylfentanyl, is the μ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. chemrxiv.org Activation of this receptor is responsible for the principal pharmacological effects of these compounds.
Receptor Binding Affinity and Selectivity Studies
The affinity of a compound for its receptor is a critical determinant of its potency. These studies are typically conducted using radioligand binding assays to determine the inhibition constant (Ki) of the drug at various receptor types. For 2-methylfentanyl, specific quantitative binding data is not widely available in the public literature. However, qualitative reports and comparative studies with other fentanyl analogs provide some insight.
In vitro pharmacological data indicate that 2-methylfentanyl is an active μ-opioid agonist with a potency that is reported to be similar to or slightly less than that of fentanyl. cfsre.orgcfsre.orgdrugsandalcohol.ie Fentanyl itself binds with high affinity to the μ-opioid receptor, with reported Ki values in the sub-nanomolar to low nanomolar range. researchgate.net It also exhibits significant selectivity for the μ-opioid receptor over the delta (δ) and kappa (κ) opioid receptors. researchgate.netnih.gov For instance, one study reported fentanyl's Ki as 0.135 nM for the μ-receptor, 174 nM for the κ-receptor, and 220 nM for the δ-receptor, demonstrating a selectivity of over 1000-fold for the μ-receptor. researchgate.net
Structure-activity relationship (SAR) studies of fentanyl analogs show that substitution on the N-phenyl group or the piperidine (B6355638) ring can significantly alter binding affinity and efficacy. umich.edu While specific binding data for the 2-methyl (ortho) position on the aniline (B41778) ring of fentanyl is scarce, it is understood that the steric and electronic properties of substituents in this region influence the interaction with the orthosteric binding site of the μ-opioid receptor. umich.edu
Interactive Table: Opioid Receptor Binding Affinity (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | MOR/KOR Selectivity | MOR/DOR Selectivity |
|---|---|---|---|---|---|
| 2-Methylfentanyl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Fentanyl | 0.135 nM researchgate.net | 174 nM researchgate.net | 220 nM researchgate.net | ~1290x researchgate.net | ~1630x researchgate.net |
| Morphine | 0.252 nM researchgate.net | 27.7 nM researchgate.net | 123 nM researchgate.net | ~110x researchgate.net | ~488x researchgate.net |
Downstream Signaling Pathway Modulation
Upon agonist binding, μ-opioid receptors transduce signals through two primary intracellular pathways: the G protein-dependent pathway and the β-arrestin-mediated pathway. chemrxiv.orgbiorxiv.orgnih.gov
G Protein-Dependent Signaling: The canonical pathway involves coupling to inhibitory G proteins (Gαi/o). nih.govdrugbank.com This coupling leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. drugbank.com The dissociation of the G protein into Gα and Gβγ subunits also leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. drugbank.com
β-Arrestin-Mediated Signaling: Following receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins (β-arrestin 1 and 2) are recruited to the receptor. mdpi.com This recruitment uncouples the receptor from the G protein, leading to desensitization and internalization. drugbank.com Furthermore, β-arrestins can act as signal transducers themselves, initiating distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. mdpi.comnih.gov
Fentanyl is often characterized as a "biased agonist," showing a preference for the β-arrestin pathway compared to other opioids like morphine. mdpi.complos.org However, the precise role of β-arrestin signaling in mediating the full spectrum of opioid effects remains an area of active research and debate. elifesciences.org There is currently a lack of specific studies characterizing the signaling bias profile of 2-methylfentanyl, and it is unknown if the ortho-methyl substitution alters its preference for G protein versus β-arrestin pathways compared to fentanyl.
In Vitro Pharmacological Characterization of 2-Methylfentanyl Hydrochloride Activity
In vitro functional assays are essential for characterizing the pharmacological profile of a compound by quantifying its ability to produce a biological response.
Agonist and Antagonist Functional Assays
Functional assays measure the potency (EC50, the concentration producing 50% of the maximal effect) and efficacy (Emax, the maximum response) of a compound. Common assays for opioid agonists include [³⁵S]GTPγS binding assays, which measure G protein activation, and cAMP inhibition assays. nih.govgoogle.com
While reports confirm that 2-methylfentanyl is a functionally active μ-opioid agonist, specific EC50 and Emax values from in vitro functional assays are not well-documented in publicly available scientific literature. cfsre.orgcfsre.org For comparison, fentanyl is a full and potent agonist at the μ-opioid receptor in these assays, typically with sub-nanomolar to low nanomolar EC50 values. nih.gov Studies on various fentanyl analogs demonstrate a wide range of potencies and efficacies, indicating that small structural modifications can lead to significant changes in functional activity. umich.edu For example, adding a fluorine atom at the ortho position of the aniline ring has been shown to increase both potency and efficacy at the μ-opioid receptor. umich.edu
Interactive Table: In Vitro Functional Activity at the μ-Opioid Receptor
| Compound | Assay Type | Potency (EC50) | Efficacy (Emax % vs. DAMGO) |
|---|---|---|---|
| 2-Methylfentanyl | [³⁵S]GTPγS / cAMP | Data Not Available | Data Not Available |
| Fentanyl | cAMP Inhibition | ~0.3 - 0.7 nM nih.gov | ~105-108% nih.gov |
| Butyrylfentanyl | cAMP Inhibition | ~0.5 nM nih.gov | ~105% nih.gov |
| Acetylfentanyl | cAMP Inhibition | ~4.7 nM nih.gov | ~99% nih.gov |
Receptor Occupancy Studies
Receptor occupancy describes the fraction of receptors bound by a drug at a given concentration. It is a function of both drug concentration and its binding affinity (Kd). Direct in vivo or in vitro receptor occupancy studies for 2-methylfentanyl have not been identified in the reviewed literature. Such studies, often performed using techniques like positron emission tomography (PET) for in vivo analysis or advanced microscopy for in vitro systems, are critical for correlating drug concentration with target engagement and subsequent pharmacological effects. Without this data, the relationship between specific concentrations of 2-methylfentanyl and the extent of μ-opioid receptor engagement remains unquantified.
Allosteric Modulation and Receptor Heterodimerization Mechanisms
Beyond simple orthosteric agonism, the activity of opioid ligands can be influenced by more complex mechanisms such as allosteric modulation and receptor heterodimerization.
Allosteric Modulation An allosteric modulator binds to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. dntb.gov.ua This can either potentiate (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the effect of the orthosteric agonist. Some fentanyl analogs, specifically (+)-cis-3-methylfentanyl, have been shown to act as pseudoallosteric modulators, producing a wash-resistant inhibition of μ-receptor binding that alters the affinity and dissociation kinetics of other ligands. nih.gov However, there is no evidence in the current literature to suggest that 2-methylfentanyl itself acts as an allosteric modulator of the μ-opioid receptor.
Receptor Heterodimerization Opioid receptors can form dimers or higher-order oligomers, both with other opioid receptors (e.g., MOR-DOR) and with non-opioid GPCRs (e.g., MOR-5-HT1A). mdpi.comfrontiersin.org These heterodimers can exhibit unique pharmacological properties, including altered ligand binding, signaling, and trafficking, compared to their constituent monomeric receptors. frontiersin.org Studies have shown that fentanyl can facilitate the heterodimerization of MOP and 5-HT1A receptors. mdpi.com The formation of MOR-DOR heterodimers has also been proposed as a novel therapeutic target. nih.govfrontiersin.org At present, no studies have specifically investigated the role of 2-methylfentanyl in the formation or modulation of any opioid receptor heterodimers.
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-Methylfentanyl Hydrochloride |
| Fentanyl |
| Morphine |
| DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin) |
| Butyrylfentanyl |
| Acetylfentanyl |
| (+)-cis-3-Methylfentanyl |
| Naloxone |
Structure Activity Relationship Sar Studies for 2 Methylfentanyl Hydrochloride Analogs
Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Methylfentanyl Derivatives
QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. biolscigroup.us These models are valuable tools for predicting the activity of new, unclassified molecules and for guiding the design of novel compounds with desired properties. nih.govdntb.gov.ua
Ligand-based QSAR models are developed based on a set of molecules with known activities, without explicitly considering the three-dimensional structure of the receptor. Several QSAR models have been developed for fentanyl-like structures to predict their affinity for the µ-opioid receptor. nih.govdntb.gov.ua These models often use 2D or 3D descriptors of the molecules to correlate with their biological activity. nih.gov For instance, k-Nearest Neighbor (kNN) models using 2D-fingerprint similarities like ECFP6 and FCFP6 have been developed for fentanyl analogs. nih.gov These models have proven effective in their predictive and descriptive capabilities for a set of 115 fentanyl-like molecules. nih.govdntb.gov.ua
Structure-based QSAR models, in contrast to ligand-based models, incorporate information about the three-dimensional structure of the target receptor. nih.gov These models can provide a more detailed understanding of the interactions between a ligand and its binding site. For fentanyl analogs, structure-based approaches have been used to investigate their binding to the µ-opioid receptor. nih.govdntb.gov.ua These studies often involve molecular docking simulations to predict the binding pose of the ligands in the receptor's active site. toxicology.org This information can then be used to develop 3D-QSAR models that relate the spatial arrangement of chemical features to biological activity. nih.govdntb.gov.ua Such models can be instrumental in identifying key interactions that determine the potency and efficacy of fentanyl derivatives.
Ligand-Based QSAR Models
Ligand Efficiency and Lipophilic Efficiency Analysis in 2-Methylfentanyl SAR
In modern medicinal chemistry, the optimization of a lead compound involves more than simply maximizing its potency. Key metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LipE) are employed to ensure that gains in potency are achieved efficiently and without introducing undesirable physicochemical properties that could hinder development. core.ac.uksciforschenonline.org
Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom (heavy atom count, HAC). core.ac.uk It is a useful metric for comparing the affinity of compounds of different sizes, providing a measure of how effectively a molecule uses its mass to bind to its target. researchgate.net A higher LE value is generally desirable, as it indicates a greater binding contribution from each atom in the molecule. core.ac.uk
Lipophilic Efficiency (LLE) , also known as Lipophilic Ligand Efficiency (LipE), evaluates the relationship between a compound's potency (often expressed as pIC50 or pKi) and its lipophilicity (logP or logD). wikipedia.orgnih.gov The metric is calculated as: LLE = pIC50 - logP. wikipedia.org High lipophilicity can lead to issues such as poor solubility, increased metabolic turnover, and non-specific binding to other proteins. sciforschenonline.org LLE helps guide chemists to increase potency while controlling lipophilicity. An increase in LLE during optimization suggests that potency is increasing more than lipophilicity, which is a favorable outcome. sciforschenonline.org For drug candidates, a higher LLE value (e.g., >5 or 6) is often considered a positive attribute. wikipedia.orgnih.gov
Applying these efficiency metrics to the SAR of 2-methylfentanyl analogs allows for a more quantitative and nuanced assessment of their potential. By analyzing both potency and physicochemical properties, researchers can prioritize compounds that not only bind strongly to the mu-opioid receptor but also possess more drug-like properties. For example, a highly potent analog with a disproportionately high lipophilicity might be flagged as having a higher risk for off-target effects, whereas a moderately potent compound with high ligand and lipophilic efficiency might represent a more promising starting point for further development. sciforschenonline.org
The table below presents data for fentanyl and selected analogs, illustrating the application of these efficiency metrics. Potency is represented by pKi (the negative logarithm of the binding affinity constant, Ki) from in vitro studies at the human mu-opioid receptor (hMOR).
| Compound | Ki (nM) umich.edu | pKi | Heavy Atom Count (HAC) | Calculated logP (cLogP) | Ligand Efficiency (LE) (kcal/mol/HAC) | Lipophilic Efficiency (LLE) |
|---|---|---|---|---|---|---|
| Fentanyl | 1.3 | 8.89 | 25 | 3.94 | 0.48 | 4.95 |
| Butyryl Fentanyl | 3.5 | 8.46 | 26 | 4.47 | 0.44 | 3.99 |
| Cyclopentyl Fentanyl | 6.6 | 8.18 | 28 | 5.32 | 0.40 | 2.86 |
| Methoxyacetyl Fentanyl | 17 | 7.77 | 26 | 3.12 | 0.41 | 4.65 |
| Tetrahydrofuran Fentanyl | 31 | 7.51 | 27 | 3.24 | 0.38 | 4.27 |
Note: pKi was calculated as -log10(Ki in M). Heavy Atom Count and cLogP were estimated based on the known structures of the compounds. LE was calculated using the formula: LE = (1.364 * pKi) / HAC. LLE was calculated as pKi - cLogP.
Preclinical Pharmacokinetic Pk Investigations of 2 Methylfentanyl Hydrochloride
Absorption and Distribution Studies in Preclinical Models
The absorption and distribution of fentanyl and its analogs are largely governed by their high lipophilicity, which allows for rapid passage across biological membranes. wikipedia.org
Specific in vitro permeability studies for 2-Methylfentanyl Hydrochloride have not been identified in the reviewed literature. However, research on fentanyl and its analogs provides significant insight into their ability to cross cellular barriers. Fentanyl-based opioids are lipophilic in nature and are expected to readily enter cell membranes. acs.org
Studies using in vitro diffusion cells with cadaver skin have shown that fentanyl and sufentanil permeate effectively, a process driven by the free-base form of the drug. nih.gov The primary barrier to this permeation is the stratum corneum. nih.gov Molecular dynamics simulations have been employed to predict the permeability coefficients of fentanyl and other analogs like alfentanil and sufentanil. These computational models show that the main resistance to permeation occurs at the lipid-water interface of the cell membrane, a typical characteristic for hydrophobic molecules. acs.orgwhiterose.ac.uk
The table below presents simulated permeability data for fentanyl and related analogs through various model lipid bilayers, which are used to mimic cell membranes in computational studies.
| Compound | Lipid Bilayer Model | Permeability Coefficient (logPapp) |
|---|---|---|
| Fentanyl | DMPC | -5.42 |
| Alfentanil | DMPC | -3.73 |
| Sufentanil | DMPC | -5.00 |
| Fentanyl | BBB-PAMPA | -4.32 |
| Sufentanil | BBB-PAMPA | -3.87 |
This data is derived from molecular dynamics simulations of fentanyl and its analogs, not 2-Methylfentanyl directly. acs.org DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) is a common model lipid. BBB-PAMPA is a parallel artificial membrane permeability assay for the blood-brain barrier.
There is no specific preclinical data on the tissue distribution of 2-Methylfentanyl. However, studies in rats with fentanyl provide a reliable model. As a highly lipophilic compound, fentanyl rapidly distributes from the plasma into well-perfused tissues. nih.gov Following intravenous administration in rats, fentanyl concentrations peak almost instantly in the brain and other highly perfused organs like the lungs and heart, before redistributing to less-perfused tissues such as muscle and fat. nih.gov Fat tissue, in particular, can act as a reservoir, with concentrations continuing to rise for up to 90 minutes post-dose. nih.gov
Fentanyl concentrations in tissues are consistently found to be higher than in plasma, reflecting its high tissue affinity. nih.gov Studies comparing fentanyl and morphine distribution in mice revealed that fentanyl accumulation relative to blood is significantly greater in the lung, heart, kidney, spleen, and fat. mdpi.com Research on the fentanyl analog carfentanil in rats also shows that immunization with a vaccine can alter the distribution, reducing the amount of the drug that reaches the brain. acs.org
The following table summarizes findings on fentanyl distribution in various rat tissues from post-mortem analyses.
| Tissue | Observation | Compound Studied | Reference |
|---|---|---|---|
| Brain | Rapid uptake, peak concentration almost instantaneous. | Fentanyl | nih.gov |
| Lungs | Rapid uptake, high concentration. | Fentanyl | nih.gov |
| Heart | Rapid uptake, high concentration. | Fentanyl | nih.gov |
| Fat | Slower accumulation, acts as a reservoir. | Fentanyl | nih.gov |
| Skeletal Tissue | Fentanyl and norfentanyl are quantifiable in post-mortem bone and bone marrow. | Fentanyl, Norfentanyl | oup.com |
| Liver | High concentrations found in post-mortem analysis. | alpha-Methylfentanyl | unodc.org |
In Vitro Permeability and Transport
Metabolic Pathways and metabolite Identification of 2-Methylfentanyl Hydrochloride (in vitro/in vivo preclinical)
The metabolism of 2-Methylfentanyl has not been extensively studied, but a suspected metabolite, ortho-methyl 4-ANPP, has been noted. cfsre.orgdrugsandalcohol.ie The metabolic pathways are expected to be similar to those of fentanyl, which is heavily and rapidly metabolized, primarily in the liver. caymanchem.com
The primary route of metabolism for fentanyl is through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoenzyme involved. frontiersin.orgfrontiersin.orgduke.edu This is true for metabolism in both the liver and the intestinal mucosa. frontiersin.orgduke.edu The main metabolic reaction is oxidative N-dealkylation at the piperidine (B6355638) nitrogen, which removes the phenethyl group and results in the formation of norfentanyl. frontiersin.orgduke.edu This is a major pathway for many fentanyl analogs, including alpha-methylfentanyl and 3-methylfentanyl. frontiersin.org
Other CYP-mediated pathways for fentanyl include hydroxylation at various positions on the molecule and amide hydrolysis, though these are generally minor routes compared to N-dealkylation. duke.edupsu.edu Studies with recombinant human CYP isoenzymes have confirmed that CYP3A4 is the main enzyme responsible for fentanyl's N-dealkylation, while other isoforms like CYP2C19 and CYP2D6 may be involved in the metabolism of other analogs like 3-methylfentanyl. frontiersin.org
Besides the primary CYP450-mediated reactions, fentanyl metabolites can undergo further transformations. Amide hydrolysis of fentanyl leads to the formation of despropionylfentanyl, also known as 4-anilino-N-phenethylpiperidine (4-ANPP). caymanchem.com This metabolite is not unique and can be formed from several different fentanyl analogs. caymanchem.com Hydroxylated metabolites can undergo subsequent Phase II metabolism, such as glucuronidation, which makes the molecules more water-soluble and easier to excrete. caymanchem.com
The table below lists the primary metabolic pathways observed for fentanyl and its analogs in preclinical studies.
| Metabolic Pathway | Primary Enzyme System | Resulting Metabolite(s) | Applicable Compounds |
|---|---|---|---|
| N-dealkylation | CYP3A4 | Norfentanyl | Fentanyl, alpha-Methylfentanyl, 3-Methylfentanyl |
| Amide Hydrolysis | Esterases/Amidase | 4-ANPP (Despropionylfentanyl) | Fentanyl, Furanylfentanyl |
| Hydroxylation | CYP450 | Various hydroxy-metabolites | Fentanyl, Butyrfentanyl |
| Oxidation | CYP450 | Carboxy-metabolites | Butyrfentanyl |
Information is based on studies of fentanyl and its analogs. caymanchem.comfrontiersin.orgfrontiersin.org The suspected metabolite for 2-Methylfentanyl is ortho-methyl 4-ANPP, resulting from amide hydrolysis. cfsre.orgdrugsandalcohol.ie
Cytochrome P450 Metabolism
Excretion Kinetics in Preclinical Species
Specific excretion studies for 2-Methylfentanyl Hydrochloride are not available. For fentanyl, elimination occurs primarily through the kidneys, with the vast majority of the drug excreted in the urine as metabolites. nih.gov Less than 10% of a fentanyl dose is excreted unchanged in the urine. wikipedia.org In rats, metabolites of fentanyl analogs like norfentanyl can be detected in urine for up to 72 hours after administration. nih.gov The elimination of sufentanil, another analog, also occurs mainly via urinary excretion of its metabolites. frontiersin.org Given these consistent findings across related compounds, it is highly probable that 2-Methylfentanyl Hydrochloride is also cleared from the body predominantly as metabolites in the urine.
Preclinical Pharmacodynamic Pd and in Vivo Biological Activity of 2 Methylfentanyl Hydrochloride
In Vivo Receptor Engagement and Functional Readouts in Animal Models
The primary mechanism of action for fentanyl and its analogs is through agonism at the µ-opioid receptor (MOR), which is densely expressed in the brain and gastrointestinal tract. frontiersin.orgwikipedia.org This receptor interaction mediates the profound analgesic effects, as well as other characteristic opioid effects such as euphoria, sedation, and respiratory depression. frontiersin.org In vitro pharmacological studies suggest that 2-methylfentanyl is an active µ-opioid agonist, with a potency that is reported to be similar to or slightly less than that of fentanyl. drugsandalcohol.iecfsre.org
Preclinical studies in animal models provide essential data on the in vivo functional consequences of this receptor engagement. The analgesic efficacy of opioid compounds is often quantified by the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the test population. One study reported an ED50 of 0.665 mg/kg for 2-methylfentanyl in rats, indicating its analgesic activity. nih.gov However, it is important to note that other research has suggested that methylation at the 2-position of the piperidine (B6355638) ring may be detrimental to analgesic activity, creating some conflicting perspectives on its potency. nih.gov
Neurobiological and Systemic Effects in Preclinical Organisms
The activation of µ-opioid receptors by 2-methylfentanyl hydrochloride in the central nervous system is expected to produce a range of neurobiological effects consistent with other potent opioids. These effects extend beyond analgesia and can include significant sedation and, at higher doses, profound respiratory depression, which is a primary safety concern with this class of drugs. frontiersin.orgwikipedia.org The high lipophilicity of fentanyl analogs allows for rapid penetration of the blood-brain barrier, leading to a quick onset of action. wikipedia.org
Systemically, the administration of potent opioids can lead to effects such as bradycardia (slowed heart rate) and muscle rigidity. nih.gov The impact of 2-methylfentanyl on these physiological parameters in preclinical models has not been extensively detailed in publicly available literature, highlighting a gap in the comprehensive understanding of its in vivo biological activity. Studies on other fentanyl analogs have demonstrated these systemic effects, which are directly linked to their opioid receptor agonism. nih.govacs.org
Comparative Preclinical Pharmacodynamics of 2-Methylfentanyl Hydrochloride with Other Fentanyl Analogs
The pharmacological profile of 2-methylfentanyl is best understood in the context of its structural relatives. The position of the methyl group on the fentanyl molecule significantly influences its potency and efficacy. For instance, isomers such as α-methylfentanyl and 3-methylfentanyl have been more extensively studied.
Research has shown that α-methylfentanyl has an ED50 value very similar to that of fentanyl, in the range of 0.0058 to 0.0085 mg/kg, indicating comparable analgesic potency. frontiersin.orgnih.gov However, its lethal dose (LD50) is significantly lower than that of fentanyl, suggesting a narrower therapeutic window. frontiersin.orgnih.gov
The 3-methylfentanyl isomer exists as different stereoisomers with vastly different potencies. The (+)-cis-3-methylfentanyl isomer is exceptionally potent, with an ED50 of 0.00058 mg/kg, making it approximately 20 times more potent than fentanyl. frontiersin.orgnih.gov In contrast, the (-)-cis-isomer is significantly less potent. frontiersin.orgnih.gov The (±)-trans-3-methylfentanyl enantiomers have an ED50 of 0.0094 mg/kg, similar in potency to α-methylfentanyl. frontiersin.orgnih.gov
Other fentanyl analogs also provide a basis for comparison. For example, acetylfentanyl is less potent than fentanyl, with an ED50 of 0.021 mg/kg. frontiersin.orgnih.gov Carfentanil, on the other hand, is one of the most potent fentanyl analogs, estimated to be 30 to 100 times more potent than fentanyl itself. frontiersin.orgnih.gov
The following interactive table provides a comparative overview of the preclinical pharmacodynamic data for 2-methylfentanyl and other selected fentanyl analogs.
| Compound Name | Animal Model | ED50 (mg/kg) | LD50 (mg/kg) | Relative Potency to Fentanyl |
| 2-Methylfentanyl | Rat | 0.665 nih.gov | Not Reported | Lower nih.gov |
| Fentanyl | Mouse/Rat | 0.0061 - 0.011 frontiersin.orgnih.gov | 62 frontiersin.orgnih.gov | 1 |
| α-Methylfentanyl | Mouse/Rat | 0.0058 - 0.0085 frontiersin.orgnih.gov | 8.6 frontiersin.orgnih.gov | ~1 |
| (+)-cis-3-Methylfentanyl | Mouse/Rat | 0.00058 frontiersin.orgnih.gov | Not Reported | ~20x Higher |
| (±)-trans-3-Methylfentanyl | Mouse/Rat | 0.0094 frontiersin.orgnih.gov | Not Reported | ~1 |
| Acetylfentanyl | Mouse | 0.021 frontiersin.orgnih.gov | 9.3 frontiersin.orgnih.gov | ~0.3x Lower |
| Carfentanil | - | - | - | 30-100x Higher frontiersin.orgnih.gov |
Advanced Analytical Methodologies for 2 Methylfentanyl Hydrochloride
Chromatographic Techniques for Separation and Quantification of 2-Methylfentanyl Hydrochloride
Chromatographic techniques coupled with mass spectrometry are the gold standard for the definitive identification and quantification of 2-Methylfentanyl Hydrochloride due to their high sensitivity and specificity. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of fentanyl analogs in various biological matrices, including blood, urine, and hair, as well as in seized drug materials. acs.orgscielo.br This method offers high sensitivity and specificity, allowing for the detection of trace amounts of the substance. biorxiv.org
The general workflow for LC-MS/MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often involves liquid-liquid extraction, solid-phase extraction (SPE), or a simple "dilute-and-shoot" approach, depending on the complexity of the matrix. scielo.brplos.org Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 or biphenyl (B1667301) column, with a gradient elution of a mobile phase consisting of an aqueous component (often containing formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. msacl.orgmdpi.comlcms.cz
Mass spectrometric detection is commonly performed using a triple quadrupole (QqQ) or a high-resolution mass spectrometer like a quadrupole time-of-flight (QTOF). cdc.gov In targeted analysis, multiple reaction monitoring (MRM) on a QqQ instrument provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. wvu.edu
Table 1: Example LC-MS/MS Parameters for Fentanyl Analog Analysis
| Parameter | Value |
|---|---|
| LC Column | Ascentis Express Biphenyl lcms.cz / Waters Acquity HSS T3, 1.8 µm plos.org |
| Mobile Phase A | Water with 0.1% formic acid plos.org |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid plos.orgmdpi.com |
| Gradient | A multi-step gradient is typically employed to achieve separation. msacl.orgmdpi.com |
| Flow Rate | 0.20 - 0.5 mL/min acs.orgmdpi.com |
| Injection Volume | 2 - 10 µL acs.orgplos.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) wvu.edu |
This table presents a compilation of typical parameters and does not represent a single, specific method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of 2-Methylfentanyl Hydrochloride. acs.org It is particularly useful for the analysis of volatile and thermally stable compounds. While some fentanyl analogs can be analyzed directly, derivatization may sometimes be employed to improve chromatographic properties and sensitivity. marshall.edu
In GC-MS analysis, the sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which show the fragmentation pattern of the molecule, can be compared to spectral libraries for identification. researchgate.netsemanticscholar.org The differentiation of isomers, such as 2-methylfentanyl and 3-methylfentanyl, can be challenging but is achievable through careful examination of their mass spectra and retention times. wvu.eduresearchgate.net
Table 2: Example GC-MS Parameters for Fentanyl Analog Analysis
| Parameter | Value |
|---|---|
| GC Column | Capillary columns (e.g., with a phenyl-methylpolysiloxane stationary phase) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | A temperature gradient is used to elute compounds. |
| Ionization Mode | Electron Ionization (EI) researchgate.net |
| MS Analyzer | Quadrupole or Ion Trap |
This table presents a compilation of typical parameters and does not represent a single, specific method.
Immunoassays and Biosensors for Detection of 2-Methylfentanyl Hydrochloride
Immunoassays are frequently used as a preliminary screening tool for fentanyl and its analogs in biological samples like urine. acs.org These assays are based on the principle of antigen-antibody binding and are often available in rapid, easy-to-use formats. biorxiv.org However, a significant limitation of immunoassays is their potential for cross-reactivity with various fentanyl analogs, which can lead to false-positive or false-negative results. msacl.orgnih.gov The degree of cross-reactivity for 2-Methylfentanyl Hydrochloride can vary considerably between different commercial immunoassay kits. oup.com Furthermore, immunoassays cannot distinguish between different analogs and require confirmation by a more specific method like LC-MS/MS or GC-MS. acs.org
Recent advancements have focused on developing more sensitive and specific immunoassays. For instance, novel chemiluminescence immunoassays have demonstrated sub-picogram limits of detection for fentanyl and a broad range of its analogs. biorxiv.orgoup.com
Biosensors represent an emerging technology for the rapid and sensitive detection of synthetic opioids. nih.govnih.gov These devices convert a biological recognition event into a measurable signal. For example, electrochemical sensors have been developed that can detect fentanyl in urine within seconds with high accuracy. clinicallab.com Other research focuses on creating biosensors using computationally redesigned proteins that can bind to specific synthetic opioids. nih.govnih.govbiorxiv.org While promising, many of these technologies are still in the research and development phase.
Method Validation and Quality Assurance in 2-Methylfentanyl Hydrochloride Analysis
The validation of analytical methods is a critical requirement in forensic and clinical toxicology to ensure the reliability and accuracy of results. scielo.br Validation is performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) and the American National Standards Institute/American Academy of Forensic Sciences Standards Board (ANSI/ASB). mdpi.comtdl.org
Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. scielo.br
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. acs.org
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified. acs.orgscielo.br
Precision: The degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). acs.orgmdpi.com
Bias/Accuracy: The closeness of the mean test result to the true value. scielo.brmdpi.com
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. scielo.br
Matrix Effect: The effect of co-eluting, interfering substances in the sample matrix on the ionization of the analyte. scielo.br
Recovery: The efficiency of the extraction procedure. acs.orgscielo.br
Carryover: The appearance of the analyte in a blank sample that is analyzed after a high-concentration sample. scielo.br
Stability: The chemical stability of the analyte in the sample matrix under different storage conditions. mdpi.com
Table 3: Validation Parameters for Fentanyl Analog Analysis in Postmortem Blood by LC-MS/MS
| Validation Parameter | Acceptance Criteria (Example) | Finding (Example for Fentanyl Analogs) |
|---|---|---|
| Linearity (r) | ≥ 0.99 scielo.br | > 0.99 scielo.br |
| LLOQ | 1.0 ng/mL scielo.br | 1.0 ng/mL scielo.br |
| Intraday Imprecision | < 15-20% | < 14.5% scielo.br |
| Interday Imprecision | < 15-20% | < 19.7% scielo.br |
| Bias | Within ± 20-25% | > -11.3% scielo.br |
| Extraction Yield | Consistent and reproducible | > 58% scielo.br |
| Matrix Effect | Within ± 20-25% | > -11.1% scielo.br |
This table is based on a study of fentanyl and seven of its analogs and serves as an illustrative example of validation results. scielo.br
Adherence to strict quality assurance and quality control (QA/QC) protocols is essential for maintaining the integrity of analytical results. This includes the routine analysis of quality control samples, participation in proficiency testing programs, and thorough documentation of all analytical procedures. scielo.org.mx
Computational and Theoretical Studies of 2 Methylfentanyl Hydrochloride
Molecular Docking and Dynamics Simulations of 2-Methylfentanyl Hydrochloride-Receptor Interactions
Molecular docking and dynamics simulations are instrumental in visualizing how fentanyl analogs bind to their primary biological target, the μ-opioid receptor (μOR), a G-protein-coupled receptor. These simulations help explain the structural basis for their potent activity.
Studies on fentanyl and its derivatives have identified a common binding orientation within the μOR. acs.org The N-phenethyl group of the fentanyl molecule typically inserts deep into a crevice between transmembrane (TM) helices II and III, while the N-phenylpropanamide portion projects towards a pocket formed by TM-III, -VI, and -VII. acs.org A critical interaction is the formation of a salt bridge between the protonated nitrogen atom in the piperidine (B6355638) ring of fentanyl and the negatively charged side chain of the Aspartate 147 (D147) residue in TM-III. acs.orgmdpi.complos.org The majority of the other interactions are hydrophobic in nature. mdpi.com
Molecular dynamics simulations on fentanyl analogs have revealed several general features of their binding modes:
An ionic interaction between the ligand's piperidine NH+ group and the D147 residue. mdpi.com
The N-chain is oriented towards the interior of the receptor. mdpi.com
The anilide aromatic ring penetrates a subpocket formed by TM3, TM4, and extracellular loops 1 and 2. mdpi.com
Simulations of potent analogs like cis-3-methylfentanyl and lofentanil (B1198651) have shown that modifications to the piperidine ring can significantly influence conformational preferences and, consequently, binding affinity. nih.govplos.org For instance, the addition of a methyl group can restrict the flexibility of the piperidine ring, favoring a conformation that is more productive for receptor binding and activation. plos.org While direct simulation data for 2-methylfentanyl is limited in public literature, it is hypothesized that its binding mode would be broadly consistent with these findings, with the 2-methyl group influencing the local conformation and interactions within the binding pocket.
Table 1: Key Interactions and Structural Features in Fentanyl Analog-μOR Binding
| Structural Component of Ligand | Interacting Receptor Domain/Residue | Type of Interaction | Significance |
| Protonated Piperidine Nitrogen | Aspartate 147 (TM-III) | Ionic Bond (Salt Bridge) | Primary anchor point for binding. acs.orgmdpi.com |
| N-phenethyl Group | Hydrophobic pocket (TM-II, TM-III) | Hydrophobic | Contributes to binding affinity and proper orientation. acs.orgnih.gov |
| N-phenylpropanamide Group | Pocket formed by TM-III, -VI, -VII | Hydrophobic | Contributes to selectivity and affinity. acs.org |
| Piperidine Ring Substituents (e.g., methyl group) | Local residues within the binding site | Steric/Hydrophobic | Influences ligand conformation and can enhance potency. nih.govplos.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to investigate the fundamental electronic properties of molecules. dergipark.org.trdergipark.org.tr For fentanyl and its analogs, these calculations provide insights into molecular geometry, charge distribution, and chemical reactivity.
Studies on the parent fentanyl molecule have used DFT methods with functionals like B3LYP to optimize the molecular structure and calculate various parameters. dergipark.org.trdergipark.org.trresearchgate.net The results, including bond lengths and angles, show good correlation with experimental data. dergipark.org.tr
Key findings from these calculations include:
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.trdergipark.org.tr For fentanyl, the most negative potential is typically located around the oxygen atom of the amide group, indicating a likely site for electrophilic attack. dergipark.org.tr
Atomic Charges: Natural Population Analysis (NPA) and Mulliken population analysis are used to determine the partial charges on each atom, which helps in understanding intermolecular interactions. dergipark.org.tr
These theoretical calculations help predict the stability and reactive sites of the molecule, which is valuable for understanding its interactions with receptors and its metabolic pathways. Although specific DFT studies on 2-methylfentanyl are not widely published, the same principles and methods would apply, with the 2-methyl substitution expected to cause subtle changes in the electronic structure and steric profile compared to fentanyl.
Table 2: Representative Calculated Quantum Chemical Properties for Fentanyl (B3LYP/6-31++G(d,p) in gas phase)
| Property | Calculated Value | Significance |
| Total Energy | -1095.5 Hartrees | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. dergipark.org.tr |
| HOMO Energy | -6.21 eV | Relates to the electron-donating ability of the molecule. dergipark.org.tr |
| LUMO Energy | 0.40 eV | Relates to the electron-accepting ability of the molecule. dergipark.org.tr |
| HOMO-LUMO Gap | 6.61 eV | Indicates chemical reactivity and stability. dergipark.org.tr |
| Dipole Moment | 2.58 Debye | Measures the overall polarity of the molecule. dergipark.org.tr |
Chemoinformatics and Machine Learning Approaches for 2-Methylfentanyl Analogs
The rapid emergence of numerous fentanyl analogs presents a significant challenge for forensic and analytical chemistry. Chemoinformatics and machine learning are becoming indispensable tools for the identification and classification of these novel psychoactive substances. researchgate.net
Researchers are developing machine learning models to differentiate fentanyl analogs, including positional isomers like 2-methylfentanyl and 3-methylfentanyl, which can be difficult to distinguish using standard analytical techniques alone. chemrxiv.orgresearchgate.net These models often use data from mass spectrometry (MS) as input. researchgate.net For example, machine learning can be trained on tandem mass spectra (MS/MS) to create classification models that can identify fentanyl analogs with high accuracy, even across different instrument platforms. researchgate.net
Another approach involves exploring the "measurement diversity" of fentanyl analogs using various analytical techniques combined with clustering algorithms. chemrxiv.orgnist.gov By combining data from gas chromatography (retention indices), electron ionization mass spectrometry (EI-MS), and other methods, it is possible to improve the unambiguous identification of closely related analogs. chemrxiv.org Studies have shown that while some isomers may have very similar mass spectra or retention times, combining multiple data types can resolve these ambiguities. nist.gov For example, while the EI-mass spectra for 2-methylfentanyl and 3-methylfentanyl are very similar, careful analysis of the relative abundance of specific fragment ions can allow for their differentiation. researchgate.net
Furthermore, chemoinformatic models are being developed to predict the biological activity of uncharacterized fentanyl analogs. Molecular docking scores can be correlated with experimentally determined binding affinities to create a model that predicts the potency of new substances, helping to prioritize the toxicological evaluation of the most dangerous compounds. plos.org
Table 3: Chemoinformatics and Machine Learning Applications for Fentanyl Analogs
| Application | Methodology | Input Data | Objective |
| Analog Identification | Machine Learning Classification | Tandem Mass Spectrometry (MS/MS) spectra | To identify known and potentially novel fentanyl analogs from their fragmentation patterns. researchgate.net |
| Isomer Differentiation | Hierarchical Clustering, Machine Learning | Retention Indices, EI-MS, DART-MS, ESI-MS/MS | To unambiguously differentiate between structurally similar analogs, including positional isomers. chemrxiv.orgnist.gov |
| Potency Prediction | Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) | 3D Molecular Structures, Experimental Binding Affinities (for training) | To predict the μ-opioid receptor binding affinity of uncharacterized analogs. plos.org |
Future Directions and Emerging Research Avenues for 2 Methylfentanyl Hydrochloride
Development of Novel 2-Methylfentanyl Hydrochloride Research Tools
The rapid emergence of numerous fentanyl analogs necessitates the development of advanced and robust analytical tools for their unambiguous identification and characterization. Future research in this area is expected to focus on enhancing the specificity and sensitivity of detection methods, particularly for differentiating between isomers of methylfentanyl, which can exhibit significant differences in potency.
Emerging analytical techniques are moving beyond traditional methods to provide more detailed structural information. High-resolution mass spectrometry (HRMS) and multi-stage mass spectrometry (MSn) are proving to be invaluable in elucidating the fragmentation patterns of fentanyl analogs. wvu.eduwvu.edu These techniques can help to pinpoint the location of substitutions on the core fentanyl structure, which is critical for distinguishing between compounds like 2-methylfentanyl and 3-methylfentanyl. wvu.eduresearchgate.net
Furthermore, ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS) is a promising avenue for separating and identifying isomeric compounds that are often indistinguishable by mass spectrometry alone. researchgate.net The development of machine learning algorithms to assist in the non-targeted screening of fentanyl analogs is also an active area of research, which could accelerate the identification of new and unknown compounds from complex sample matrices. nih.gov
Another area of development is in the creation of novel immunoassays with high sensitivity and specificity for fentanyl and its analogs. These assays, potentially utilizing high-affinity antibodies, could enable rapid, high-throughput screening of samples. nih.gov The synthesis of new analytical reference materials for 2-methylfentanyl and its metabolites is also crucial for the validation of these new detection methods. researchgate.net
Table 1: Emerging Analytical Techniques for 2-Methylfentanyl Hydrochloride Research
| Technique | Application in 2-Methylfentanyl Research | Potential Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements to determine elemental composition and differentiate isomers. wvu.eduresearchgate.net | High specificity and sensitivity, enabling the identification of novel analogs. cfsre.org |
| Multi-Stage Mass Spectrometry (MSn) | Elucidation of fragmentation pathways to identify substitution patterns on the fentanyl core structure. wvu.eduwvu.edu | Provides detailed structural information for unambiguous identification. |
| Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) | Separation of isomeric compounds based on their size, shape, and charge. researchgate.net | Enhanced differentiation of isomers with similar mass-to-charge ratios. |
| Machine Learning-Assisted Non-Targeted Screening | Automated identification of fentanyl analogs from large datasets generated by HRMS and other techniques. nih.gov | Increased speed and efficiency in identifying novel compounds without prior knowledge of their structure. |
| Novel Immunoassays | Rapid and sensitive detection of 2-methylfentanyl and its metabolites in biological samples. nih.gov | Suitable for high-throughput screening and field applications. |
Exploration of Previously Undiscovered Biological Interactions
Studies on fentanyl and its analogs have suggested that these compounds may interact with non-opioid receptor systems. nauka.gov.plmdpi.com These "second targets" could include a diverse range of proteins such as the CB1 cannabinoid receptor, NK1 tachykinin receptor, and sigma (σ) receptors. nauka.gov.plmdpi.compainphysicianjournal.com The fentanyl scaffold is being explored as a basis for developing multitarget analgesics that interact with both opioid and non-opioid receptors, a strategy that could also be applied to the study of 2-methylfentanyl. nauka.gov.plmdpi.com
Affinity-based protein profiling is an emerging technique that can be used to identify novel protein targets of small molecules like fentanyl. biorxiv.org This approach could be applied to 2-methylfentanyl to discover previously unknown binding partners in various tissues, providing insights into potential secondary effects. Furthermore, understanding the structure-activity relationships of methyl-substituted fentanyls at these non-opioid targets could open new avenues for research. acs.orgunodc.org The metabolism of 2-methylfentanyl is also an area for further exploration, as its metabolites may have their own unique biological activities. Studies on 3-methylfentanyl have identified several phase I and phase II metabolites, and similar investigations into 2-methylfentanyl could reveal novel biotransformation pathways. nih.govfrontiersin.org
Table 2: Potential Non-Opioid Targets for 2-Methylfentanyl Hydrochloride Research
| Potential Non-Opioid Target | Rationale for Investigation | Potential Research Approach |
| Cannabinoid Receptors (e.g., CB1) | Fentanyl scaffold has been used to design dual-target opioid/cannabinoid ligands. nauka.gov.plmdpi.com | Radioligand binding assays and functional assays to determine affinity and activity. |
| Tachykinin Receptors (e.g., NK1) | Fentanyl derivatives have been designed to interact with NK1 receptors. nauka.gov.plmdpi.com | In vitro binding studies and in vivo behavioral models. |
| Sigma (σ) Receptors | Sigma receptors are known to modulate opioid analgesia and have been investigated as targets for other opioids. mdpi.compainphysicianjournal.com | Receptor binding assays and evaluation of sigma-mediated effects in cellular and animal models. |
| Other G-Protein Coupled Receptors (GPCRs) | The fentanyl structure provides a versatile scaffold for interacting with various GPCRs. nauka.gov.plmdpi.com | High-throughput screening against a panel of GPCRs. |
| Novel Protein Interactions | To identify previously unknown binding partners and potential mechanisms of action. biorxiv.org | Affinity-based protein profiling and proteomics approaches. |
Integration of Multi-Omics Data in 2-Methylfentanyl Hydrochloride Research
The advent of "omics" technologies, including transcriptomics, proteomics, and metabolomics, offers a powerful systems-biology approach to unravel the complex biological consequences of exposure to compounds like 2-methylfentanyl hydrochloride. Future research will increasingly integrate these multi-omics datasets to build a comprehensive picture of the molecular changes induced by this substance, from gene expression to protein function and metabolic shifts. mdpi.com
Transcriptomic studies, using techniques like RNA sequencing (RNA-seq), can reveal global changes in gene expression in response to 2-methylfentanyl exposure in different tissues, such as the brain. biorxiv.orgnih.gov This can help to identify key signaling pathways and cellular processes that are perturbed. For instance, research on fentanyl has shown alterations in gene networks related to neurobiological pathways. medrxiv.orgubc.ca
Proteomic profiling can identify changes in protein expression and post-translational modifications following treatment with 2-methylfentanyl. ecancer.orgnih.govmdpi.com This provides a direct link between genomic changes and cellular function, and can help to identify biomarkers of exposure or effect.
Metabolomics, which analyzes the complete set of small-molecule metabolites, can provide a "metabolic footprint" of 2-methylfentanyl exposure. nih.govmdpi.commdpi.complos.org This can reveal alterations in metabolic pathways and provide insights into the systemic effects of the compound. Studies on other opioids have demonstrated significant changes in the metabolome following exposure. tandfonline.com
The true power of this approach lies in the integration of these different omics datasets. mdpi.com By combining transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the biological networks affected by 2-methylfentanyl. medrxiv.org This integrative approach can lead to the discovery of novel biomarkers, the identification of new therapeutic targets, and a more profound understanding of the compound's mechanisms of action. archives.govnih.gov
Table 3: Application of Multi-Omics in Future 2-Methylfentanyl Hydrochloride Research
| Omics Technology | Research Focus | Expected Outcomes |
| Transcriptomics (RNA-seq) | Profiling of gene expression changes in relevant tissues (e.g., brain, liver) following exposure. biorxiv.orgnih.gov | Identification of dysregulated genes and pathways; insights into mechanisms of action. medrxiv.orgubc.ca |
| Proteomics (e.g., LC-MS/MS) | Analysis of protein expression and post-translational modifications in response to the compound. ecancer.orgnih.govmdpi.com | Discovery of protein biomarkers of exposure and effect; understanding of functional cellular changes. |
| Metabolomics (e.g., NMR, GC-MS, LC-MS) | Characterization of the metabolic signature ("footprint") of exposure in biofluids and tissues. nih.govmdpi.commdpi.complos.org | Identification of altered metabolic pathways; insights into systemic toxicity and effects. tandfonline.com |
| Integrated Multi-Omics | Combining data from transcriptomics, proteomics, and metabolomics to build comprehensive biological models. mdpi.comnih.gov | A holistic understanding of the compound's effects; discovery of novel biomarkers and therapeutic targets. medrxiv.orgarchives.gov |
Q & A
Basic Research Questions
Q. How should researchers design initial experimental protocols for characterizing UNII-WZ3Z888W59?
- Methodological Answer : Begin with a literature review to identify existing characterization methods (e.g., NMR, HPLC, mass spectrometry). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize experiments . For novel compounds, follow guidelines for new substance identification: provide spectral data, purity assessments (>95%), and reproducibility details in line with journal requirements (e.g., Beilstein Journal of Organic Chemistry standards) . Example workflow:
| Step | Technique | Purpose | Reference Standard |
|---|---|---|---|
| 1 | NMR | Structural elucidation | USP-certified solvents |
| 2 | HPLC | Purity analysis | Known analogs |
Q. What strategies ensure rigorous literature reviews for UNII-WZ3Z888W59?
- Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to define search terms. Leverage Google Scholar and domain-specific databases (e.g., PubMed, SciFinder) with Boolean operators. Cross-validate findings using grey literature (e.g., preprints, conference abstracts) and avoid overreliance on Wikipedia, though its citations can guide source tracing . Document search strategies transparently in research protocols to ensure reproducibility .
Q. How can researchers validate preliminary findings for UNII-WZ3Z888W59?
- Methodological Answer : Replicate experiments under controlled conditions (e.g., temperature, solvent purity) and use statistical tools (e.g., ANOVA, p-value thresholds) to assess variability. For conflicting results, apply triangulation: compare data from multiple techniques (e.g., X-ray crystallography vs. computational modeling) . Report negative results and uncertainties explicitly to avoid publication bias .
Advanced Research Questions
Q. How to resolve contradictions in UNII-WZ3Z888W59’s bioactivity data across studies?
- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., assay type, cell lines). Use tools like PRISMA guidelines to systematically evaluate study quality. For in vitro/in vivo discrepancies, design follow-up experiments with orthogonal assays (e.g., SPR binding vs. functional cellular response) . Example analysis table:
| Study | Assay Type | EC50 (nM) | Confounding Factor |
|---|---|---|---|
| A | Fluorescence | 10 ± 2 | Fluorescent dye interference |
| B | Radioligand | 50 ± 15 | Non-specific binding |
Q. What methodologies optimize UNII-WZ3Z888W59’s synthesis for scale without industrial resources?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical reaction parameters (e.g., catalyst loading, temperature). Use green chemistry principles (e.g., solvent selection via Ecosolvent tools) to improve sustainability. Document iterative improvements in lab journals, including failed attempts, to refine pathways . For yield optimization:
| Iteration | Catalyst (%) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 5 | 45 | 92 |
| 2 | 7 | 68 | 95 |
Q. How to design interdisciplinary studies for UNII-WZ3Z888W59’s mechanism of action?
- Methodological Answer : Formulate hypotheses using systems biology approaches (e.g., network pharmacology). Collaborate with computational chemists for molecular docking simulations and with biologists for target validation (e.g., CRISPR knockout models). Ensure cross-disciplinary alignment via shared protocols and regular data audits . Example workflow:
- Phase 1 : In silico screening (docking score > -8 kcal/mol).
- Phase 2 : In vitro validation (IC50 < 1 µM).
- Phase 3 : In vivo efficacy (≥50% reduction in disease markers).
Methodological and Ethical Considerations
Q. What practices ensure transparency in UNII-WZ3Z888W59 research?
- Answer : Pre-register studies on platforms like Open Science Framework. Share raw data and analysis scripts via repositories (e.g., Zenodo). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data . Disclose funding sources and conflicts of interest in all publications .
Q. How to address reproducibility challenges in UNII-WZ3Z888W59 studies?
- Answer : Provide granular experimental details (e.g., equipment calibration logs, reagent lot numbers). Use standardized reporting formats (e.g., MIAME for genomics, ARRIVE for animal studies). Collaborate via platforms like Galaxy for workflow sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
